3-Acetyldeoxynivalenol 3-Acetyldeoxynivalenol Acetyldeoxynivalenol is a trichothecene.
Acetyldeoxynivalenol is a natural product found in Fusarium graminearum with data available.
Acetyldeoxynivalenol is found in cereals and cereal products. Toxin from infected barley Acetyldeoxynivalenol belongs to the family of Trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzoyran derivative with a variant number of hydroxyl, acetly, or other substituents [1]. (Reference: [1] http://www.inchem.org/documents/ehc/ehc/ehc105.htm).
Brand Name: Vulcanchem
CAS No.: 50722-38-8
VCID: VC21346283
InChI: InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3
SMILES: CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO
Molecular Formula: C17H22O7
Molecular Weight: 338.4 g/mol

3-Acetyldeoxynivalenol

CAS No.: 50722-38-8

Cat. No.: VC21346283

Molecular Formula: C17H22O7

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyldeoxynivalenol - 50722-38-8

CAS No. 50722-38-8
Molecular Formula C17H22O7
Molecular Weight 338.4 g/mol
IUPAC Name [3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate
Standard InChI InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3
Standard InChI Key ADFIQZBYNGPCGY-UHFFFAOYSA-N
Isomeric SMILES CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)CO
SMILES CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO
Canonical SMILES CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO
Melting Point 185.5 - 186 °C

Chemical Structure and Properties

Molecular Characteristics

3-Acetyldeoxynivalenol has the molecular formula C17H22O7 with a molecular weight of 338.35 Da . The compound's structure features an acetyl group attached to the oxygen at the C-3 position of the deoxynivalenol backbone. The compound is also known by several synonyms including 3-ADON, 3-acetyl-DON, 3α-acetylvomitoxin, and deoxynivalenol-3-acetate .

Physical and Chemical Properties

3-Acetyldeoxynivalenol appears as a white to off-white powder in its pure form . It has the following physical properties:

PropertyValue
Melting point185.75°C
Boiling point394.5°C (estimated)
Density1.2179 (estimated)
Refractive index1.4790 (estimated)
Flash point2°C
LogP-0.448 (estimated)
pKa11.84±0.70 (predicted)

Table 1: Physical properties of 3-Acetyldeoxynivalenol

Occurrence and Sources

Biological Origin

3-Acetyldeoxynivalenol is primarily produced by the fungus Fusarium graminearum, although other Fusarium species can also synthesize this mycotoxin . These fungi commonly infect cereal crops, particularly during moist conditions around the flowering period. The biosynthesis of 3-Acetyldeoxynivalenol is part of the fungi's secondary metabolism and may serve as a virulence factor that aids in plant pathogenesis.

Prevalence in Food

Cereals rank as the food category most frequently contaminated with Fusarium mycotoxins, with corn and wheat showing the highest contamination levels . 3-Acetyldeoxynivalenol often co-occurs with its parent compound deoxynivalenol and its regioisomer 15-acetyldeoxynivalenol in contaminated grains. This co-occurrence complicates risk assessment and management strategies since the combined toxicity may be different from the toxicity of individual compounds.

Toxicological Properties

Hazard Classification

3-Acetyldeoxynivalenol carries significant toxicological hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as:

  • H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral]

  • H311 (97.6%): Toxic in contact with skin [Danger Acute toxicity, dermal]

  • H331 (97.6%): Toxic if inhaled [Danger Acute toxicity, inhalation]

These classifications highlight the severe acute toxicity of 3-Acetyldeoxynivalenol through multiple routes of exposure.

Molecular Mechanisms of Toxicity

At the cellular level, 3-Acetyldeoxynivalenol exerts multiple toxic effects. It stimulates the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases, which can trigger stress responses in cells. Additionally, it inhibits protein synthesis, disrupting essential cellular functions. Though it is considered a weak inducer of apoptosis compared to some other mycotoxins, it can still contribute to programmed cell death under certain conditions .

Recent research has demonstrated that 3-Acetyldeoxynivalenol induces cell death through endoplasmic reticulum stress in mouse liver. Exposure to this mycotoxin impairs liver function, causing oxidative damage, cell death, and infiltration of immune cells . This liver toxicity is particularly concerning given the central role of this organ in detoxification processes.

Metabolism and Fate in Humans

Deacetylation Processes

One of the most significant aspects of 3-Acetyldeoxynivalenol toxicology is its metabolic conversion to deoxynivalenol (DON) in the human body. Studies have shown that 3-Acetyldeoxynivalenol undergoes hydrolysis of the acetyl moiety after ingestion, converting it to DON .

Research has identified the primary sites of this deacetylation in humans. The process begins in the digestive system, though luminal deacetylation by digestive enzymes and bacteria is limited. Pepsin and pancreatic enzymes (pancreatin, trypsin, lipase) showed very limited activity on 3-ADON, with only about 10-15% deacetylation after 210-270 minutes of incubation at 37°C. Similarly, fecal bacteria displayed limited immediate activity on 3-ADON, achieving only 22.6% ± 15.9% deacetylation after 6 hours of incubation .

Tissue-Specific Deacetylation

The most significant deacetylation of 3-Acetyldeoxynivalenol occurs in specific human tissues. Using in vitro and ex vivo approaches, researchers have determined that the small intestine and liver possess strong deacetylation capacity compared to the colon and kidneys .

Studies with human cell lines provided the following specific activities for 3-ADON deacetylation:

Cell TypeSpecific Activity (pmol·min⁻¹·mg⁻¹)
Caco-2 (small intestinal)479
HepG2 (hepatic)902
T84 (colonic)80
A498 (renal)79

Table 2: Specific activities of 3-ADON deacetylation in human cell lines

These findings were confirmed using human tissue explants, which showed 67.3% ± 13.8%, 54.6% ± 15.4%, and 4.2% ± 3.1% deacetylation after 6 hours of incubation with small intestinal, hepatic, and colonic explants, respectively .

Analytical Methods for Detection

Chromatographic Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the detection and quantification of 3-Acetyldeoxynivalenol in various matrices. This analytical approach can be enhanced by using a chiral column for improved separation .

A validated LC-MS/MS method has demonstrated excellent performance characteristics for 3-Acetyldeoxynivalenol detection:

ParameterValue
Linear Range4-2000 ng/mL
Correlation Coefficient (R²)0.9985-0.9991
Limit of Detection (LOD)4 ng/mL
Limit of Quantification (LOQ)8 ng/mL
Repeatability RSD1.85-5.19%
Reproducibility RSD8.03-11.8%

Table 3: Performance characteristics of LC-MS/MS methods for 3-Acetyldeoxynivalenol detection

These analytical methods are essential for monitoring 3-Acetyldeoxynivalenol in food products and biological samples, enabling risk assessment and research on exposure levels.

Health Impacts and Risks

Acute Toxicity

As indicated by its hazard classifications, 3-Acetyldeoxynivalenol exhibits significant acute toxicity. It is fatal if swallowed and toxic if inhaled or in contact with the skin . The acute effects primarily target rapidly dividing cells and can manifest as gastrointestinal distress, including vomiting (hence the alternative name "vomitoxin" for its parent compound), diarrhea, and abdominal pain.

Chronic Effects

Chronic exposure to 3-Acetyldeoxynivalenol may contribute to several health issues. Its conversion to DON in the body means that many of the chronic effects associated with DON may also apply to 3-Acetyldeoxynivalenol exposure. These can include immunosuppression, endocrine disruption, and developmental toxicity. The liver appears to be a particularly vulnerable target organ, with research showing that 3-Acetyldeoxynivalenol can induce endoplasmic reticulum stress leading to cell death in liver tissue .

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